molecular formula C7H10N2O2 B061023 1,3-Dimethyl-4-acetyl-1H-pyrazole-5-ol CAS No. 179985-33-2

1,3-Dimethyl-4-acetyl-1H-pyrazole-5-ol

Cat. No. B061023
M. Wt: 154.17 g/mol
InChI Key: OYKNXAFGSOYNGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-4-acetyl-1H-pyrazole-5-ol, commonly known as DMAC, is a heterocyclic organic compound. It is a pyrazole derivative and has a molecular formula of C7H10N2O2. DMAC has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. In

Mechanism Of Action

The mechanism of action of DMAC is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It has also been reported to modulate the expression of various cytokines and growth factors, such as tumor necrosis factor-alpha (TNF-alpha) and vascular endothelial growth factor (VEGF).

Biochemical And Physiological Effects

DMAC has been reported to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that DMAC can inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. In vivo studies have shown that DMAC can improve cognitive function, reduce inflammation, and protect against oxidative stress.

Advantages And Limitations For Lab Experiments

DMAC has several advantages for lab experiments, including its relative ease of synthesis, low toxicity, and diverse range of potential applications. However, DMAC also has some limitations, such as its limited solubility in water and its potential instability under certain conditions.

Future Directions

There are several future directions for DMAC research, including:
1. Investigating the potential of DMAC as a drug candidate for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
2. Developing new synthetic routes for DMAC that improve yield and reduce cost.
3. Exploring the potential of DMAC as a plant growth regulator and alternative to traditional pesticides.
4. Investigating the potential of DMAC as a catalyst for various chemical reactions.
5. Studying the mechanism of action of DMAC in more detail to better understand its potential applications in various fields.
In conclusion, DMAC is a heterocyclic organic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. DMAC has been extensively studied for its potential applications in medicinal chemistry, agriculture, and materials science. Further research is needed to fully understand the mechanism of action of DMAC and its potential applications in various fields.

Synthesis Methods

DMAC can be synthesized through various methods, including the reaction of 1,3-dimethyl-4-amino-1H-pyrazole with acetic anhydride in the presence of a catalyst. The yield of DMAC can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst concentration.

Scientific Research Applications

DMAC has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, DMAC has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In agriculture, DMAC has been used as a plant growth regulator to improve the yield and quality of crops. It has also been reported to exhibit insecticidal and fungicidal activities, making it a potential alternative to traditional pesticides.
In materials science, DMAC has been used as a building block for the synthesis of various functional materials, such as metal-organic frameworks and covalent organic frameworks. It has also been investigated as a potential catalyst for various chemical reactions.

properties

IUPAC Name

4-acetyl-2,5-dimethyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4-6(5(2)10)7(11)9(3)8-4/h8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKNXAFGSOYNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(1-Hydroxyethylidene)-1,3-dimethyl-1H-pyrazol-5(4H)-one

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